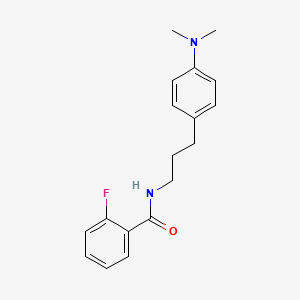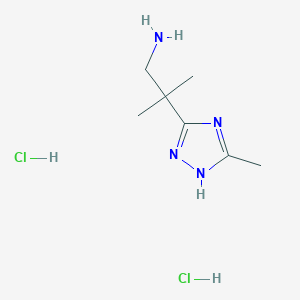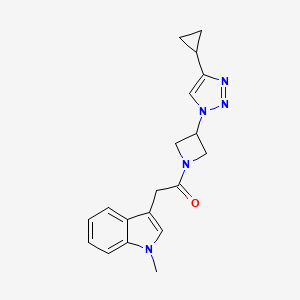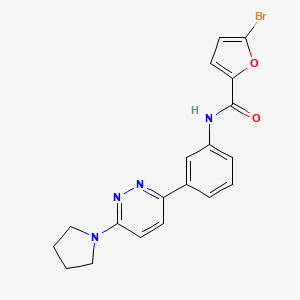![molecular formula C23H21N5O3 B2778781 N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-24-1](/img/structure/B2778781.png)
N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamidophenyl group, a pyrazolo[4,3-c]pyridine core, and a carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[4,3-c]pyridine core is a fused ring system that contains both nitrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the carboxamide group could participate in reactions with acids or bases, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide would likely make it soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- Research studies have focused on synthesizing novel heterocyclic compounds, including derivatives similar to the compound . For instance, Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions involving similar pyrazolopyrimidine derivatives (Rahmouni et al., 2014).
Potential Biological Activities
- The compound's analogs have been investigated for their potential biological activities. For example, Kumar and Mashelker (2007) synthesized oxadiazole derivatives with a related pyranopyridine moiety, anticipating hypertensive activity (Kumar & Mashelker, 2007).
- Mansour et al. (2020) utilized propenone derivatives in creating cytotoxic heterocyclic compounds, highlighting the potential of these compounds in cancer research (Mansour et al., 2020).
Chemical Transformations
- Chemical transformations of related compounds have been a subject of interest. Stanovnik et al. (2003) investigated transformations of related compounds into different heterocyclic structures, emphasizing the versatility of these compounds in chemical synthesis (Stanovnik et al., 2003).
Antimicrobial Properties
- The antimicrobial properties of related compounds have been evaluated. Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a similar benzothiophene moiety, assessing their antimicrobial activities (Gouda et al., 2010).
Structural Analysis
- X-ray powder diffraction data have been obtained for compounds similar to the one , which aids in the structural elucidation and synthesis of such compounds. Wang et al. (2017) provided diffraction data for a related compound, contributing to a better understanding of its structure (Wang et al., 2017).
Mécanisme D'action
Mode of Action
It’s likely that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other compounds, it may influence pathways related to cellular signaling, metabolism, or other physiological processes .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of information about its specific targets and mode of action. Based on its structural features, it may influence cellular processes such as signal transduction, gene expression, or metabolic reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its targets .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-3-27-13-19(22(30)25-17-11-9-16(10-12-17)24-15(2)29)21-20(14-27)23(31)28(26-21)18-7-5-4-6-8-18/h4-14H,3H2,1-2H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOWVFORTXOYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778698.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2778699.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2778704.png)
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B2778705.png)





![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2778715.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)